molecular formula C11H4F6N2O2 B1444494 5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid CAS No. 1379526-94-9

5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid

Cat. No. B1444494
M. Wt: 310.15 g/mol
InChI Key: DRAUWGYAQKRJFV-UHFFFAOYSA-N
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Description

5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid is a chemical compound with the empirical formula C10H5F6N3 . It is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate was obtained from the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate and 1,1,5,5-tetrafluoropentane-2,4-dione .

Scientific Research Applications

Application 1: PHTPP

  • Scientific Field : Biochemistry and Pharmacology .
  • Summary of the Application : PHTPP is a synthetic, nonsteroidal, and highly selective antagonist of ERβ (Estrogen Receptor Beta) that is used in scientific research to study the function of this receptor . It possesses 36-fold selectivity for ERβ over ERα, and is a silent antagonist of ERβ .

Application 2: 3,5-Bis(trifluoromethyl)aniline

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : 3,5-Bis(trifluoromethyl)aniline was used in the synthesis of several compounds, including N-[2-hydroxy-1-naphthylidene]-3, 5-bis(trifluoromethyl)aniline (a Schiff’s base), 5,7-bis(trifluoromethyl)aniline, N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via titanium-catalyzed hydroamination reaction, and N,N′-bis[3,5-bis(tri-fluoromethyl)phenyl]thiourea (an organocatalyst) .

Application 3: Synthesis of Schiff’s Base

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : 3,5-Bis(trifluoromethyl)aniline was used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline, a Schiff’s base .

Application 4: Synthesis of Organocatalyst

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : 3,5-Bis(trifluoromethyl)aniline was used in the synthesis of N,N′-bis[3,5-bis(tri-fluoromethyl)phenyl]thiourea, an organocatalyst .

Application 5: Synthesis of 5,7-bis(trifluoromethyl)aniline

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : 3,5-Bis(trifluoromethyl)aniline was used in the synthesis of 5,7-bis(trifluoromethyl)aniline .

Application 6: Synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : 3,5-Bis(trifluoromethyl)aniline was used in the synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via a titanium-catalyzed hydroamination reaction .

properties

IUPAC Name

5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4F6N2O2/c12-10(13,14)5-3-7(11(15,16)17)19-8-4(5)1-2-6(18-8)9(20)21/h1-3H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAUWGYAQKRJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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